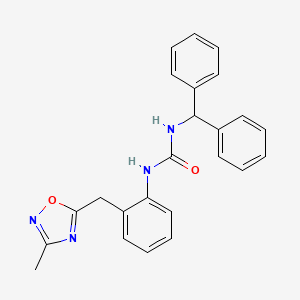

1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Descripción

Propiedades

IUPAC Name |

1-benzhydryl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-17-25-22(30-28-17)16-20-14-8-9-15-21(20)26-24(29)27-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,23H,16H2,1H3,(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZWQGXNFXYJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved by reacting a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

Attachment of the benzhydryl group: The benzhydryl group can be introduced through a nucleophilic substitution reaction using benzhydryl chloride and a suitable nucleophile.

Coupling with the phenylurea moiety: The final step involves coupling the 3-methyl-1,2,4-oxadiazol-5-ylmethyl group with a phenylurea derivative under appropriate conditions, such as using a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Aplicaciones Científicas De Investigación

Cannabinoid Receptor Modulation

Research indicates that derivatives of the benzhydryl urea scaffold exhibit significant activity as cannabinoid receptor ligands. Specifically, compounds similar to 1-benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea have been identified as inverse agonists at the CB1 cannabinoid receptor. These findings suggest potential applications in treating conditions related to cannabinoid signaling, such as obesity and pain management .

Anticancer Activity

Recent studies have demonstrated that compounds incorporating the oxadiazole moiety exhibit promising anticancer properties. For instance, N-benzhydrylpiperazine and 1,3,4-oxadiazoles were synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including HeLa cells. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Topoisomerase Inhibition

The compound's structural characteristics make it a candidate for developing topoisomerase inhibitors. Topoisomerases are critical enzymes involved in DNA replication and transcription; thus, inhibitors can serve as effective anticancer therapies by disrupting these processes. The synthesis of derivatives that target these enzymes is an area of active research .

Case Studies

Several case studies highlight the effectiveness of compounds related to 1-benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea:

- CB1 Receptor Inverse Agonists : A study synthesized various derivatives based on the benzhydryl urea scaffold and evaluated their affinity for CB1 receptors. The results showed that specific modifications led to increased selectivity and potency as inverse agonists .

- Antiproliferative Effects : In a study focusing on N-benzhydrylpiperazine derivatives combined with oxadiazoles, it was found that certain compounds exhibited significant inhibitory effects on HeLa cell proliferation through apoptosis induction. This underscores the therapeutic potential of such scaffolds in oncology .

Mecanismo De Acción

The mechanism of action of 1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular signaling.

Modulating Gene Expression: It may affect the expression of certain genes, leading to changes in protein synthesis and cellular function.

Comparación Con Compuestos Similares

Notes

- Oxadiazole Ring Stability : The 1,2,4-oxadiazole ring’s resistance to metabolic degradation is critical for in vivo efficacy, as highlighted in antipicornaviral studies .

- Unresolved Questions : The exact binding mode of urea derivatives to biological targets (e.g., receptors or enzymes) remains under investigation, necessitating further crystallographic or docking studies.

Actividad Biológica

1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic organic compound classified as a urea derivative. Its structure includes a benzhydryl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety, which contribute to its potential biological activities. The compound has garnered attention in medicinal chemistry for its possible pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

| Property | Value |

|---|---|

| IUPAC Name | 1-benzhydryl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |

| Molecular Formula | CHNO |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 1448072-45-4 |

The biological activity of 1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in biochemical pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways.

- Gene Expression Regulation : The compound could modulate gene expression, affecting protein synthesis and cellular function .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that urea derivatives can possess anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes.

- Antimicrobial Activity : The presence of the oxadiazole ring is associated with enhanced antimicrobial properties against various pathogens .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, although further research is required to establish its efficacy and mechanism .

In Vitro Studies

In vitro evaluations have demonstrated the compound's potential as an inhibitor of specific enzymes related to cancer metabolism. For example, in a study focusing on indoleamine 2,3-dioxygenase (IDO1), derivatives similar to the target compound showed significant inhibitory activity, suggesting a promising pathway for further development in cancer therapy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications on the phenyl ring or the urea linkage can significantly influence biological activity. For instance, substituents at the para position on the phenyl ring have been shown to enhance IDO1 inhibitory activity compared to unsubstituted derivatives .

Comparative Analysis

A comparative analysis of similar compounds indicates that while many phenyl urea derivatives exhibit varying degrees of biological activity, those containing heteroaryl groups tend to show improved potency against specific targets .

Q & A

Q. What are best practices for validating synthetic impurities and ensuring purity in pharmacological studies?

- Methodological Answer :

- HPLC-PDA/MS : Monitor reaction intermediates with C18 columns (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA). Set purity thresholds at ≥95% .

- Stability Studies : Accelerate degradation under ICH Q1A conditions (40°C/75% RH) to identify hydrolytically labile groups (e.g., oxadiazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.